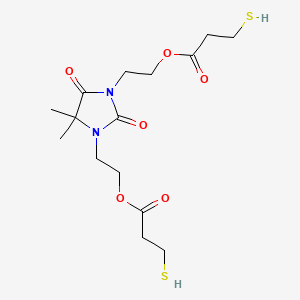

(4,4-Dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl 3-mercaptopropionate

Description

This compound features a central 4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl core linked via two 2,1-ethanediyl (ethylene glycol) spacers to terminal 3-mercaptopropionate groups. Its CAS registry number (63089-87-2) corresponds to a structurally related polymer derivative, indicating its use in macromolecular systems .

Properties

CAS No. |

55250-78-7 |

|---|---|

Molecular Formula |

C15H24N2O6S2 |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

2-[4,4-dimethyl-2,5-dioxo-3-[2-(3-sulfanylpropanoyloxy)ethyl]imidazolidin-1-yl]ethyl 3-sulfanylpropanoate |

InChI |

InChI=1S/C15H24N2O6S2/c1-15(2)13(20)16(5-7-22-11(18)3-9-24)14(21)17(15)6-8-23-12(19)4-10-25/h24-25H,3-10H2,1-2H3 |

InChI Key |

LJOCSZWVBPUWHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1CCOC(=O)CCS)CCOC(=O)CCS)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The compound's structure suggests it is a diester formed by esterification of 3-mercaptopropionic acid with a dihydroxy-substituted hydantoin derivative, specifically 1,3-bis(2-hydroxyethyl)-4,4-dimethyl-2,5-dioxoimidazolidine. The preparation typically involves:

- Synthesis of the hydantoin core with hydroxyethyl substituents.

- Esterification with 3-mercaptopropionic acid or its activated derivatives.

Synthesis of the Hydantoin Core

The 4,4-dimethyl-2,5-dioxoimidazolidine (hydantoin) core can be synthesized via cyclization reactions involving amino acids or urea derivatives. Literature on related compounds shows that 1,3-bis(2-hydroxyethyl)-5,5-dimethylhydantoin is prepared by:

- Reacting 5,5-dimethylhydantoin with ethylene oxide or 2-chloroethanol to introduce hydroxyethyl groups at N-1 and N-3 positions.

This intermediate provides the diol functionality necessary for subsequent esterification.

Esterification with 3-Mercaptopropionic Acid

The key step is the esterification of the hydroxy groups with 3-mercaptopropionic acid. This can be achieved by:

- Direct condensation using acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux in an inert solvent such as toluene or dichloromethane.

- Using activated derivatives such as acid chlorides or anhydrides of 3-mercaptopropionic acid to improve yield and reaction rate.

- Employing coupling agents like dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) to facilitate ester bond formation under mild conditions, preserving the thiol groups.

Purification

The crude product is typically purified by:

- Crystallization from suitable solvents.

- Chromatographic techniques if necessary to remove unreacted starting materials and side products.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct acid-catalyzed esterification | 3-Mercaptopropionic acid, hydantoin diol, acid catalyst | Reflux in toluene or DCM, several hours | Simple setup, inexpensive reagents | Lower yield, possible side reactions |

| Coupling agent-mediated esterification | DCC or CDI, 3-mercaptopropionic acid, hydantoin diol | Room temperature to mild heating, inert atmosphere | High yield, mild conditions preserving thiol | Cost of coupling agents, removal of byproducts |

| Acid chloride method | 3-Mercaptopropionyl chloride, hydantoin diol, base (pyridine) | 0-25°C, inert atmosphere | Faster reaction | Handling corrosive reagents, side reactions possible |

| Stepwise synthesis via protected intermediates | Protection of thiol groups, esterification, deprotection | Multi-step, controlled conditions | High selectivity, purity | More complex, longer process |

Research Findings and Notes

- The thiol groups in 3-mercaptopropionic acid are sensitive and prone to oxidation; thus, inert atmosphere and mild conditions are preferred during esterification.

- Coupling agents such as DCC are widely used in peptide and ester bond formation, providing high yields and selectivity.

- Purification by recrystallization is effective due to the compound’s crystalline nature and high melting point.

- No direct large-scale industrial synthesis methods are publicly documented, indicating this compound is likely prepared on a laboratory scale or as a specialty chemical.

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl 3-mercaptopropionate undergoes various chemical reactions, including:

Oxidation: The mercaptopropionate groups can be oxidized to form disulfides.

Reduction: The imidazolidine ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercaptopropionate groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

Oxidation: Disulfides and sulfoxides.

Reduction: Reduced imidazolidine derivatives.

Substitution: Various substituted imidazolidine and mercaptopropionate derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, (4,4-Dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl 3-mercaptopropionate is studied for its potential as a biochemical probe. Its reactivity with thiol groups makes it useful in studying protein interactions and enzyme activities.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules suggests it could be used in drug development, particularly for targeting specific enzymes or receptors.

Industry

In industrial applications, this compound is used in the synthesis of polymers and advanced materials. Its unique properties make it suitable for creating materials with specific mechanical and chemical characteristics.

Mechanism of Action

The mechanism of action of (4,4-Dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl 3-mercaptopropionate involves its interaction with thiol groups in proteins and enzymes. This interaction can lead to the formation of disulfide bonds, altering the structure and function of the target molecules. The compound’s reactivity is influenced by its imidazolidine ring, which can stabilize intermediate states during reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and spectral differences between the target compound and analogous benzimidazole-based thiol derivatives from :

Key Observations

Core Heterocycle :

Q & A

How can researchers design experiments to evaluate the environmental stability of this compound under varying conditions?

Answer:

To assess environmental stability, adopt a tiered experimental design integrating laboratory and simulated environmental studies. For abiotic factors (e.g., pH, UV exposure), use controlled chamber experiments with replicates to measure degradation rates via HPLC or LC-MS. For biotic interactions, employ microbial consortia from soil/water samples to evaluate biodegradation pathways . A split-plot design (as in ) can isolate variables like temperature or humidity. Include controls with inert matrices to distinguish chemical vs. microbial effects. Data should be analyzed using kinetic models (e.g., first-order decay) and ANOVA for multifactorial interactions.

Example Experimental Setup:

| Factor | Levels Tested | Measurement Technique |

|---|---|---|

| pH | 4, 7, 10 | Spectrophotometry |

| UV Intensity | 0, 50, 100 W/m² | LC-MS/MS |

| Microbial Activity | Sterile vs. Active Soil | GC-FID |

What spectroscopic methods are most effective for characterizing this compound, and what key spectral markers should be anticipated?

Answer:

- IR Spectroscopy: Focus on carbonyl (C=O) stretches near 1700–1750 cm⁻¹ (imidazolidinedione) and thiol (S-H) peaks at ~2550 cm⁻¹. The ester (C-O) vibrations appear at 1200–1300 cm⁻¹ .

- NMR: In ¹H NMR, expect signals for methyl groups (δ 1.2–1.5 ppm), imidazolidinedione protons (δ 3.0–4.0 ppm), and mercaptopropionate CH₂ (δ 2.5–3.0 ppm). ¹³C NMR should show carbonyl carbons at δ 165–180 ppm .

- Mass Spectrometry: Look for molecular ion [M+H]⁺ and fragmentation patterns reflecting cleavage at the imidazolidinedione-ethanediyl bond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.